Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Overview
Description
Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenyl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with 3-methoxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . This reaction forms the furan-methoxyphenyl intermediate, which is then further reacted with sulfonylpiperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a protein tyrosine kinase inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: Another furan derivative with similar biological activities.
(4-Methoxyphenyl) (1-methylnaphtho [2,1-b]furan-2-yl)methanone: A compound with a similar methoxyphenyl group and furan ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: A furan derivative with different substituents.
Uniqueness
Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is unique due to its combination of a furan ring, methoxyphenyl group, and sulfonylpiperazine moiety
Properties
IUPAC Name |
furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTOOXYZLCONBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329505 | |
Record name | furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
670272-52-3 | |
Record name | furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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